1-Benzylamino-3-hexadecyloxy-propan-2-ol

Description

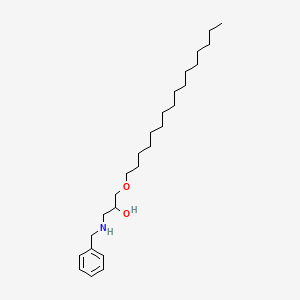

1-Benzylamino-3-hexadecyloxy-propan-2-ol is a synthetic amino alcohol derivative characterized by a benzylamino group (-NH-CH₂-C₆H₅) at position 1 and a hexadecyloxy (C₁₆H₃₃O-) chain at position 3 of the propan-2-ol backbone. This structure confers unique physicochemical properties, including high lipophilicity due to the long alkyl chain, which may enhance membrane permeability and bioavailability compared to shorter-chain analogs.

Properties

Molecular Formula |

C26H47NO2 |

|---|---|

Molecular Weight |

405.7 g/mol |

IUPAC Name |

1-(benzylamino)-3-hexadecoxypropan-2-ol |

InChI |

InChI=1S/C26H47NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-18-21-29-24-26(28)23-27-22-25-19-16-15-17-20-25/h15-17,19-20,26-28H,2-14,18,21-24H2,1H3 |

InChI Key |

GSNDMWYOQDFARV-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCCCCCCCOCC(CNCC1=CC=CC=C1)O |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical parameters between 1-Benzylamino-3-hexadecyloxy-propan-2-ol and selected analogs:

Key Observations:

- Lipophilicity: The hexadecyloxy chain in the target compound increases its LogP significantly (~7.2) compared to analogs with aromatic or shorter alkyl substituents (LogP ~3.8–4.1), suggesting superior lipid membrane penetration but poor aqueous solubility.

- Steric Effects: The bulky hexadecyloxy group may reduce binding affinity to sterically sensitive targets (e.g., adrenergic receptors) compared to smaller substituents like methoxyphenoxy .

Antiarrhythmic and Adrenergic Activity

Compounds with methoxyphenoxy-ethylamino substituents (e.g., analogs) exhibit notable β₁-adrenoceptor binding (IC₅₀ ~0.8 µM) and antiarrhythmic activity in preclinical models . In contrast, the hexadecyloxy chain in this compound likely shifts its pharmacological profile:

- Hypothetical β-Adrenoceptor Binding: The long alkyl chain may sterically hinder interactions with polar receptor pockets, reducing affinity compared to compounds.

Spasmolytic and Hypotensive Effects

analogs demonstrate spasmolytic activity (EC₅₀ ~12 µM in ileum models) linked to calcium channel modulation. The target compound’s hexadecyloxy group might prolong tissue retention, extending duration of action but requiring higher doses due to reduced solubility.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.